Phosphorothioic acid, O,O-diphenyl S-propyl ester
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Overview
Description
Phosphorothioic acid, O,O-diphenyl S-propyl ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to sulfur, oxygen, and phenyl groups, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diphenyl S-propyl ester typically involves the reaction of phosphorus oxychloride with phenol and propanethiol. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:
POCl3+2C6H5OH+C3H7SH→(C6H5O)2P(S)C3H7+3HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic acid, O,O-diphenyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or propyl groups are replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products:
Oxidation: Phosphorothioates.
Substitution: Various substituted phosphorothioic acid esters.
Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.
Scientific Research Applications
Phosphorothioic acid, O,O-diphenyl S-propyl ester has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness in targeting specific pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-diphenyl S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to other organophosphorus compounds used as insecticides .
Comparison with Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- Profenofos (Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester)
Comparison: Phosphorothioic acid, O,O-diphenyl S-propyl ester is unique due to its specific ester and phenyl group configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and varying effectiveness as a pesticide .
Properties
CAS No. |
66055-40-1 |
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Molecular Formula |
C15H17O3PS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[phenoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3PS/c1-2-13-20-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
DUBDMGKFUJOVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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